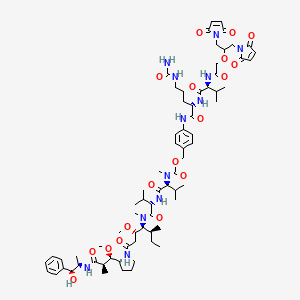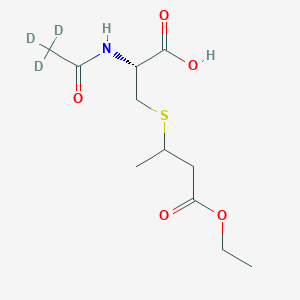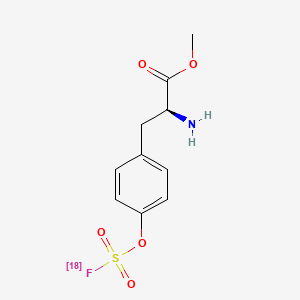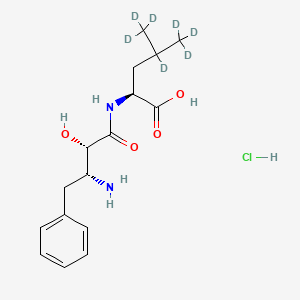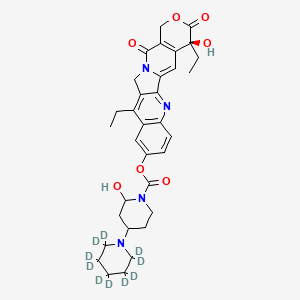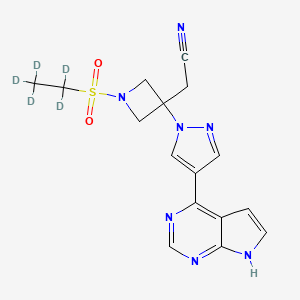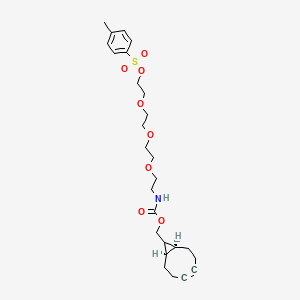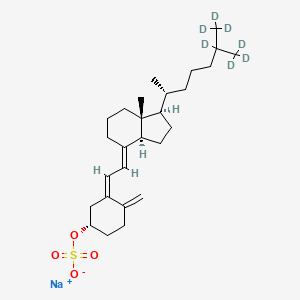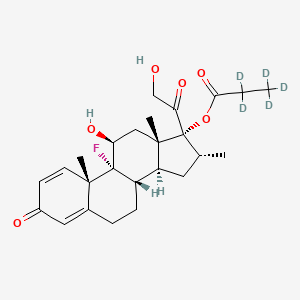
Dexamethasone 17-Propionate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone 17-Propionate-d5: is a deuterated form of dexamethasone 17-propionate, a synthetic glucocorticoid. It is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which allows for precise tracking in metabolic studies. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17-propionate-d5 typically involves the deuteration of dexamethasone 17-propionateThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology .
Analyse Chemischer Reaktionen
Types of Reactions: Dexamethasone 17-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dexamethasone 17-propionate-d5 is used in chemical research to study reaction mechanisms and metabolic pathways. Its deuterated form allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound is used to investigate the effects of glucocorticoids on cellular processes. It helps in understanding the pharmacokinetics and pharmacodynamics of dexamethasone derivatives .
Medicine: The compound is utilized in medical research to develop new therapeutic strategies for inflammatory and autoimmune diseases. Its stable isotopic labeling aids in studying drug metabolism and distribution in the body .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and drug development. It serves as a reference standard in various assays .
Wirkmechanismus
Dexamethasone 17-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: A non-deuterated form with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications
Uniqueness: Dexamethasone 17-propionate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Eigenschaften
Molekularformel |
C25H33FO6 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI-Schlüssel |
ITYMTTQVNYAJAA-HBOHDMCUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


